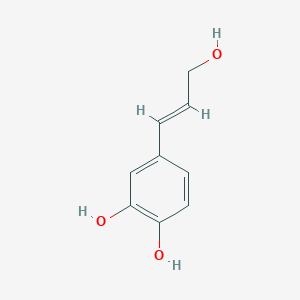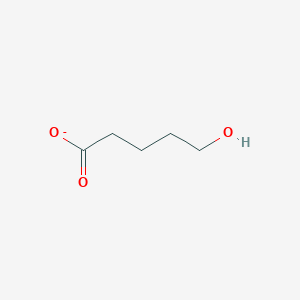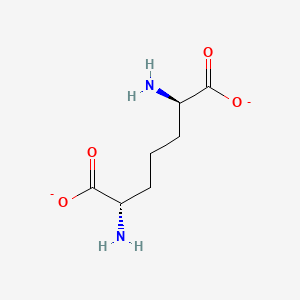
Triacsin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacsin B is a natural product found in Streptomyces and Kitasatospora aureofaciens with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Structural Uniqueness
Triacsin B, along with other triacsins, is distinguished by its N-hydroxytriazene moiety, a unique feature not found in other secondary metabolites. The biosynthesis of triacsins was explored in a study that identified the biosynthetic gene cluster in Streptomyces aureofaciens ATCC 31442. This study also discovered a new triacsin producer, Streptomyces tsukubaensis NRRL 18488, and used targeted gene disruption and stable isotope feeding to advance the understanding of N-hydroxytriazene biosynthesis (Twigg et al., 2019).
Biocatalytic Application and Enzymatic Study
This compound's relevance extends to biocatalytic applications. A study detailed the enzymes necessary for constructing and installing the N-hydroxytriazene pharmacophore of triacsins. This research revealed two ATP-dependent enzymes responsible for consecutive N-N bond formation reactions, thus paving the way for future mechanistic investigations and biocatalytic applications involving enzymes for N-N bond formation (Del Rio Flores et al., 2021).
Potential Therapeutic Applications
This compound and related compounds have been studied for potential therapeutic applications in various medical conditions:
- Anti-atherosclerotic Activity : Triacsin C, a closely related compound, was found to possess anti-atherogenic activity by inhibiting acyl-CoA synthetase activity, as demonstrated in Low-density lipoprotein receptor-knockout mice (Matsuda et al., 2008).
- Inhibition of Lipid Metabolism : Another study on Triacsin C revealed its role in inhibiting lipid metabolism, indicating potential applications in conditions like non-alcoholic fatty liver disease (NAFLD) (Dechandt et al., 2017).
- Potential in Cancer Treatment : Triacsin C's inhibition of acyl-CoA synthetase, a key enzyme in lipid metabolism, has been explored for its potential to enhance the efficacy of cancer treatments like etoposide (Mashima et al., 2009).
Eigenschaften
Molekularformel |
C11H15N3O |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
N-[(Z)-[(2E,4E,6E,8E)-undeca-2,4,6,8-tetraenylidene]amino]nitrous amide |
InChI |
InChI=1S/C11H15N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-11H,2H2,1H3,(H,13,15)/b4-3+,6-5+,8-7+,10-9+,12-11- |
InChI-Schlüssel |
UNHSVZVRFBRLAW-LRSVIVFASA-N |
Isomerische SMILES |
CC/C=C/C=C/C=C/C=C/C=N\NN=O |
Kanonische SMILES |
CCC=CC=CC=CC=CC=NNN=O |
Synonyme |
triacsin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3S,4S,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate](/img/structure/B1236260.png)
![1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B1236261.png)


![(2S,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1236264.png)



![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236270.png)


